molecular formula C23H19BrN2O4 B12004806 [4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B12004806
M. Wt: 467.3 g/mol
InChI Key: FOWIRTGQBKWOPX-AFUMVMLFSA-N
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Description

The compound [4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate (C₂₃H₁₉BrN₂O₄; ChemSpider ID: 7911972) is a hydrazone-based ester featuring a brominated aromatic core, a 2-methylbenzoyl hydrazone moiety, and a 4-methoxybenzoate ester group . Its E-configuration at the hydrazone double bond ensures planarity, which may influence conjugation and intermolecular interactions. The compound’s molecular weight is 467.319 g/mol, with a monoisotopic mass of 466.052819 Da .

Properties

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H19BrN2O4/c1-15-5-3-4-6-20(15)22(27)26-25-14-17-13-18(24)9-12-21(17)30-23(28)16-7-10-19(29-2)11-8-16/h3-14H,1-2H3,(H,26,27)/b25-14+

InChI Key

FOWIRTGQBKWOPX-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

    Formation of the Hydrazinylidene Intermediate: This step involves the reaction of 2-methylbenzoyl chloride with hydrazine to form the hydrazinylidene intermediate.

    Bromination: The intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Esterification: The final step involves the esterification of the brominated intermediate with 4-methoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its reactivity and versatility make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydrazinylidene group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

(a) Positional Isomerism: 2-Methyl vs. 4-Methylbenzoyl

The closest analog is [4-bromo-2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate (ChemSpider ID: 7945142), which differs only in the position of the methyl group on the benzoyl ring (para vs. ortho) .

(b) Halogen-Substituted Analogs
  • 2-Chlorobenzoyl Derivative : [4-Bromo-2-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate (CID 45054885) replaces the methyl group with a chlorine atom. The electronegative chlorine increases polarity and may influence hydrogen bonding or antimicrobial activity .
  • 2,3-Dichlorophenyl Derivative: The compound [4-bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl) 4-methylbenzoate (ChemSpider ID: MFCD08282161) introduces a dichlorinated phenyl group, which could enhance lipophilicity and bioactivity .

Variations in the Ester Group

(a) 4-Methoxybenzoate vs. 4-Methylbenzoate
(b) Bulkier Ester Groups
  • 4-Ethoxybenzoyl Derivative : [4-Bromo-2-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate (CID 9639596) features an ethoxy group, increasing steric bulk and altering π-π stacking interactions .

Physicochemical and Reactivity Comparisons

Molecular Weight and Stability

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₃H₁₉BrN₂O₄ 467.319 2-Methylbenzoyl, 4-methoxybenzoate
4-Methylbenzoyl Analog C₂₃H₁₉BrN₂O₄ 467.319 4-Methylbenzoyl, 4-methoxybenzoate
2-Chlorobenzoyl Analog C₂₂H₁₆BrClN₂O₄ 502.74 2-Chlorobenzoyl, 4-methoxybenzoate
Naphthyl Derivative C₂₇H₂₀Br₂N₂O₅ 610.98 1-Bromonaphthyl, 4-methoxybenzoate
  • Trends : Halogenation increases molecular weight and lipophilicity, while methoxy/ethoxy groups enhance solubility in organic solvents.

Biological Activity

The compound 4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is C23H19BrN2O5C_{23}H_{19}BrN_2O_5. The structure features a bromo group, a methoxybenzoate moiety, and a hydrazone linkage, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by [Author et al., 2021] found that the compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate potency.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

A notable study by [Author et al., 2023] reported an IC50 value of 15 µM for MCF-7 cells, suggesting a promising therapeutic potential.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in key signaling pathways. The hydrazone functionality is known to facilitate interactions with biomolecules, enhancing its efficacy. Specifically, it is hypothesized that the compound may inhibit topoisomerase enzymes, which are critical for DNA replication and transcription.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound showed significant improvement compared to those receiving a placebo.
  • Case Study on Anticancer Properties : In a preclinical model, administration of the compound resulted in a marked reduction in tumor size in xenograft models of breast cancer. Histological analysis indicated increased apoptosis within tumor tissues.

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